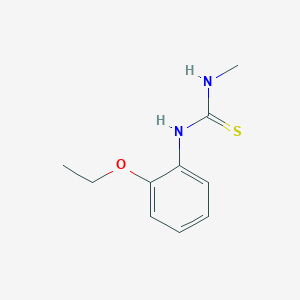![molecular formula C20H26N4O B5503377 3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)
3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Stereoisomer Synthesis : The compound 6-[4-[3-[[2-Hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, which is structurally related to the compound , involves the synthesis of four stereoisomers due to its two asymmetric centers. Each stereoisomer exhibits different pharmacological profiles, highlighting the complexity and importance of precise synthesis methods in deriving specific biological activities (Howson et al., 1988).
Molecular Structure Analysis
- Structure-Function Relationship : The structure of related compounds is dominated by the presence of double hydrogen bonding and intramolecular charge transfer. This plays a significant role in determining the function and potential applications of the compound (Hanna & Girges, 1990).
Chemical Reactions and Properties
- Cyclization Reactions : Compounds with similar structures undergo various cyclization reactions, leading to the formation of different heterocyclic skeletons. The type of acid catalyst and reaction conditions employed significantly influence the resulting product (Shikhaliev et al., 2008).
Physical Properties Analysis
- Crystal Structure : The crystal and molecular structures of related compounds, such as 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, provide insights into the compound's physical properties. Such analyses reveal rigid, bentrod-like conformations and head-to-head dimerization in crystals, which are important for understanding the compound's behavior in different environments (Koyano et al., 1986).
Chemical Properties Analysis
- Reactivity with Other Chemicals : The reactivity of similar compounds with different chemical agents, such as tosyl isocyanate, leads to the formation of various derivatives. This reactivity is influenced by the carbon and nitrogen substituents in the compound, highlighting the compound's versatile chemical nature (Romussi et al., 1986).
Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Antimicrobial Activity
A study detailed the facile synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, highlighting their potent antibacterial and antifungal activities. These compounds, synthesized through reactions involving cyclohexanone and other reagents, demonstrated significant antimicrobial potency, suggesting their potential as templates for developing new antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015).
Synthesis and Biological Activity of Stereoisomers
Another research focused on the synthesis of the stereoisomers of a related compound, demonstrating a novel combination of vasodilation and beta-adrenergic antagonist activity. This study provided evidence for the diverse pharmacological profiles of each stereoisomer, suggesting the importance of stereochemistry in the development of therapeutics (Howson et al., 1988).
Antiulcer Agents and Gastric Antisecretory Properties
Research on substituted imidazo[1,2-a]pyridines and analogs identified compounds with gastric antisecretory and cytoprotective properties. These findings could pave the way for new antiulcer agents, emphasizing the therapeutic potential of such compounds in managing gastrointestinal disorders (Kaminski et al., 1987).
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-7-13-19(24-23-15)21-17-9-11-18(12-10-17)22-20(25)14-8-16-5-3-2-4-6-16/h7,9-13,16H,2-6,8,14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWKGHIGMWOBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)

![2-[2-(benzyloxy)phenyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5503361.png)
![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)
![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)
![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)
![2-(4-bromo-2-nitrophenoxy)-N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5503403.png)
![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)
![N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503417.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)

![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)